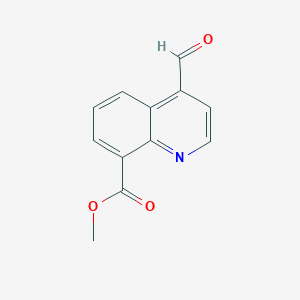

Methyl 4-formylquinoline-8-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-formylquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)10-4-2-3-9-8(7-14)5-6-13-11(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSREZRTSGTDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Formylquinoline 8 Carboxylate and Analogous Architectures

Classical and Established Synthetic Routes for the Quinoline (B57606) Ring System

The foundational approaches to the quinoline ring system were largely developed in the late 19th century and remain cornerstones of heterocyclic synthesis. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Friedländer Condensation and Mechanistic Investigations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely utilized reaction for the formation of quinoline derivatives. organicreactions.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst. organicreactions.orgmdpi.com This method is valued for its operational simplicity and the ready availability of starting materials. researchgate.net

Mechanistic studies have revealed two plausible pathways for the Friedländer condensation. The first pathway initiates with an aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second proposed mechanism begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. researchgate.net The reaction conditions, whether acidic or basic, can influence the predominant mechanism. To overcome the limitation of the commercial availability of 2-aminobenzaldehyde derivatives, a modified process involving the in situ reduction of 2-nitrobenzaldehydes has been developed. nih.gov

Table 1: Key Features of the Friedländer Condensation

| Feature | Description |

| Reactants | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group |

| Catalysts | Acids (e.g., p-toluenesulfonic acid, Lewis acids) or bases (e.g., NaOH) |

| Key Intermediates | Aldol adduct or Schiff base |

| Advantages | Versatility, operational simplicity |

| Limitations | Availability of substituted 2-aminobenzaldehydes/ketones |

Skraup Synthesis and Doebner-von Miller Reaction

The Skraup synthesis, discovered by Zdenko Hans Skraup, involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene, which also serves as the solvent). This reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. Subsequent cyclization and oxidation yield the quinoline ring.

A closely related method is the Doebner-von Miller reaction, which is more versatile as it utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org This allows for the synthesis of a wider range of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are valuable precursors for more complex derivatives. This reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction is a convenient one-pot synthesis for this class of compounds. jocpr.com

Combes and Conrad-Limpach-Knorr Approaches

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The initial step is the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield a 2,4-disubstituted quinoline.

The Conrad-Limpach-Knorr synthesis, on the other hand, utilizes the reaction of an aniline with a β-ketoester. The reaction conditions determine the final product. At lower temperatures, a β-aminoacrylate is formed, which upon heating to higher temperatures (around 250 °C) undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (a 4-quinolone). If the initial condensation is carried out at a higher temperature, the isomeric 2-hydroxyquinoline (B72897) (a 2-quinolone) can be formed.

Niementowski Quinoline Synthesis and Proposed Mechanisms

The Niementowski quinoline synthesis is the reaction of anthranilic acid with a ketone or an aldehyde to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. The reaction is typically carried out by heating the reactants.

The proposed mechanism is thought to initiate with the formation of a Schiff base between the anthranilic acid and the carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the quinoline ring. organicreactions.org This reaction can be considered an extension of the Friedländer synthesis. organicreactions.org

Targeted Synthesis of Formylquinoline and Quinoline Carboxylate Moieties

The synthesis of Methyl 4-formylquinoline-8-carboxylate requires the specific introduction of a formyl group at the 4-position and a methyl carboxylate group at the 8-position of the quinoline ring. This can be achieved either by constructing the quinoline ring with the desired substituents already in place on the precursors or by functionalizing a pre-formed quinoline scaffold.

A plausible synthetic strategy would involve the use of a substituted aniline, such as an anthranilic acid derivative, in one of the classical quinoline syntheses to introduce the carboxylate group at the 8-position. For instance, the Doebner-von Miller reaction with an anthranilic acid could potentially yield a quinoline-8-carboxylic acid. Subsequent esterification would provide the methyl ester.

The introduction of the formyl group at the 4-position can be more challenging. One approach is the oxidation of a 4-methylquinoline (B147181) precursor. nih.govpvamu.edu Various oxidizing agents, including selenium dioxide and hypervalent iodine reagents, have been shown to selectively oxidize the methyl group at the 4-position of the quinoline ring to an aldehyde. nih.govresearchgate.net Therefore, a multi-step synthesis could involve:

Synthesis of a 4-methylquinoline-8-carboxylic acid via a classical method like the Doebner-von Miller reaction using an appropriate anthranilic acid derivative.

Esterification of the carboxylic acid to the methyl ester.

Selective oxidation of the 4-methyl group to the 4-formyl group.

Alternatively, the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto a quinoline ring, although it typically directs formylation to the 3-position in the case of N-arylacetamides leading to 2-chloro-3-formylquinolines. The application of this reaction to a quinoline-8-carboxylate substrate would need to be investigated for its regioselectivity. nih.govorganic-chemistry.org

Table 2: Methods for Introducing Formyl and Carboxylate Groups

| Functional Group | Method | Description |

| Carboxylate (C4) | Pfitzinger Reaction | Condensation of isatin with a carbonyl compound. wikipedia.org |

| Carboxylate (C8) | Classical syntheses with anthranilic acid derivatives | e.g., Doebner-von Miller or Niementowski reaction. |

| Formyl (C4) | Oxidation of 4-methylquinoline | Using oxidizing agents like SeO₂ or hypervalent iodine reagents. nih.govresearchgate.net |

| Formyl (various positions) | Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. organic-chemistry.org |

Formylation Strategies for Quinoline Derivatives (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff Reactions)

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a critical step for creating aldehydes. For quinoline derivatives, several classical methods are employed, primarily targeting electron-rich positions on the carbocyclic ring. The choice of reaction depends on the substrate's activation and the desired regioselectivity. The mechanisms for these reactions are generally similar to other electrophilic aromatic substitutions, but they differ in the generation of the initial electrophile. nih.gov

Reimer-Tiemann Reaction: This reaction typically involves the formylation of phenols using chloroform (B151607) in a basic solution. For quinoline derivatives, it is most applicable to hydroxyquinolines. The electrophile is dichlorocarbene (B158193) (:CCl2), which is generated in situ. The reaction environment is basic, which can be a drawback, as aromatic aldehydes may undergo disproportionation (Cannizzaro reaction) during prolonged exposure to strong bases. nih.govwikipedia.org

Vilsmeier-Haack Reaction: This is a versatile and widely used method for formylating electron-rich aromatic compounds, including activated quinoline systems. thieme-connect.de The Vilsmeier reagent, typically a chloroiminium ion, is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). thieme-connect.dechemijournal.com This reagent then acts as the electrophile. The reaction is effective for introducing formyl groups onto various heterocyclic compounds and has been successfully applied to synthesize 2-chloro-3-formylquinoline derivatives from the corresponding acetanilides. chemijournal.comnih.gov The Vilsmeier-Haack reaction is a key tool for producing quinoline-carbaldehydes. nih.gov

Duff Reaction: The Duff reaction (or hexamine aromatic formylation) uses hexamethylenetetramine as the source of the formyl carbon. wikipedia.orgthieme-connect.de It is particularly effective for highly activated aromatics like phenols and requires acidic conditions. thieme-connect.de Formylation typically occurs at the ortho position relative to the activating group. wikipedia.org The reaction mechanism involves the protonated hexamine opening to form an iminium ion, which attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde. wikipedia.org

| Formylation Reaction | Typical Reagents | Electrophile | Key Substrate Requirement | Typical Position of Formylation |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl3, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl2) | Hydroxy-substituted quinoline | Ortho to hydroxyl group |

| Vilsmeier-Haack | DMF, POCl3 | Chloroiminium ion ([Me2N=CHCl]+) | Electron-rich quinoline ring | Activated positions (e.g., C3) |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glyceroboric acid) | Iminium ion | Highly activated quinoline (e.g., phenol) | Ortho to activating group |

Esterification Protocols for Quinoline Carboxylic Acids

The conversion of a quinoline carboxylic acid to its corresponding methyl ester is a standard organic transformation. The presence of the nitrogen atom in the quinoline ring generally does not interfere with common esterification protocols.

One of the most direct methods involves reacting the quinoline carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This equilibrium-driven process is known as Fischer esterification.

A more robust and irreversible method involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the quinoline carboxylic acid with thionyl chloride (SOCl₂). The resulting quinoline-acid chloride is then reacted with methanol (B129727) to yield the methyl ester. researchgate.net This two-step procedure is highly efficient. For example, quinoline-6-carboxylic acid can be converted to its acid chloride using thionyl chloride, which is then esterified. researchgate.net Similarly, methyl 8-hydroxyquinoline-4-carboxylate has been synthesized from 8-hydroxyquinoline-4-carboxylic acid using thionyl chloride. chemicalbook.com

Direct or Convergent Synthetic Approaches to this compound

Direct, single-step syntheses of polysubstituted quinolines like this compound are uncommon. The synthesis of this specific molecule would likely rely on a convergent or multi-step linear approach that combines quinoline ring formation with subsequent functional group manipulations.

A plausible convergent strategy would involve:

Preparation of a Substituted Aniline: Starting with an aniline derivative that already contains a protected carboxyl group at the position corresponding to the final C8 position of the quinoline.

Quinoline Ring Formation: Reacting this substituted aniline with appropriate precursors to form the quinoline core. For instance, a Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated aldehydes or ketones, could be employed to construct the quinoline ring. nih.gov

Functional Group Installation and Modification: Following the formation of the quinoline-8-carboxylate scaffold, a formylation reaction (such as the Vilsmeier-Haack reaction, if the ring is sufficiently activated) would be performed to install the aldehyde at the C4 position. If the C4 position is not amenable to direct formylation, an alternative would be to use a precursor that already contains a group at C4 that can be converted to an aldehyde. Finally, deprotection (if necessary) and esterification of the C8 carboxylic acid would yield the target molecule.

An alternative approach could involve starting with a commercially available quinoline-8-carboxylic acid, performing a regioselective formylation at the C4 position, and then esterifying the carboxylic acid. However, achieving regioselectivity in the formylation step can be challenging and highly dependent on the existing substituents.

Modern Catalytic and Green Chemistry Approaches in Quinoline Synthesis

Modern synthetic chemistry has increasingly focused on developing more efficient, sustainable, and atom-economical methods for constructing complex molecular frameworks like the quinoline ring. These approaches often rely on catalysis and multicomponent reactions to minimize waste and improve yields.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has become a dominant strategy for synthesizing complex quinoline derivatives. ias.ac.ineurekaselect.com These methods offer advantages over classical syntheses, such as milder reaction conditions, broader substrate scope, and better functional group tolerance. researchgate.net Catalysts based on palladium (Pd), copper (Cu), nickel (Ni), ruthenium (Ru), and silver (Ag) have been extensively used. nih.govresearchgate.net

Common strategies include:

Domino Reactions: Palladium-catalyzed domino reactions, such as a Sonogashira coupling followed by cyclization, can construct quinoline motifs from simple starting materials under mild conditions. ias.ac.in

C-H Activation: Transition metals can catalyze the direct functionalization of C-H bonds, providing a highly efficient route to substituted quinolines. ias.ac.in

Aerobic Oxidative Cyclization: Copper-catalyzed one-pot aerobic oxidative cyclization of N-(2-alkenylaryl)enamines is an effective method for synthesizing quinoline derivatives. nih.gov

Dehydrogenative Coupling: Nickel-catalyzed dehydrogenative coupling reactions can assemble quinolines from starting materials like 2-aminobenzyl alcohol and ketones, operating at mild temperatures. researchgate.net

| Metal Catalyst | Reaction Type | Example Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Domino Sonogashira Coupling/Cyclization | Benzimidoyl chlorides and 1,6-enynes | ias.ac.in |

| Copper (Cu) | Aerobic Oxidative Cyclization | N-(2-alkenylaryl)enamines | nih.gov |

| Nickel (Ni) | Sequential Dehydrogenation/Condensation | α-aminoaryl alcohols and ketones | nih.gov |

| Zinc (Zn) | Multicomponent Coupling | Alkynes, amines, and aldehydes | nih.gov |

| Silver (Ag) | Multicomponent Reaction | Anilines, aldehydes, and ketones | nih.gov |

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful green chemistry tool. researchgate.net These methods avoid the use of potentially toxic and expensive heavy metals. In quinoline synthesis, organocatalysis is often employed in asymmetric reactions to produce chiral products with high enantioselectivity.

An important example is the organocatalytic Povarov reaction, which is an aza-Diels-Alder reaction between an aniline, an aldehyde, and an alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. acs.orgnih.gov This reaction can be catalyzed by Brønsted acids like toluenesulfonic acid (TsOH) or organocatalysts to achieve high yields and stereoselectivities. researchgate.netacs.org Organocatalyzed cascade Michael addition/cyclization reactions have also been developed for the synthesis of highly functionalized quinolines under mild, metal-free conditions. researchgate.net

Multicomponent Reaction (MCR) Strategies for Quinoline Derivatives

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. rsc.orgrsc.orgacs.org

Several MCRs are used to synthesize quinoline derivatives:

Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org This method is notable for its ability to accommodate a wide range of functional groups on the aniline and aldehyde components. nih.gov

Povarov Reaction: As mentioned, this [4+2] cycloaddition can be performed as an MCR to produce substituted N-heterocycles. rsc.org

Metal- or Acid-Catalyzed MCRs: Many MCRs for quinoline synthesis are catalyzed by agents like zinc(II) triflate, silver triflate, or camphor (B46023) sulfonic acid to facilitate the reaction of anilines, aldehydes, and alkynes or ketones. nih.govrsc.org These reactions exemplify the power of MCRs to construct diverse quinoline scaffolds in a single step. rsc.org

The use of MCRs represents a significant advancement in the eco-friendly synthesis of complex molecules, allowing for the rapid production of quinoline libraries without the need for intermediate purification steps. rsc.org

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, emphasizing the reduction of hazardous waste and energy consumption. acs.org The synthesis of quinoline derivatives has significantly benefited from these advancements, particularly through the adoption of microwave-assisted and solvent-free reaction conditions. acs.orgmorressier.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. acs.orgmorressier.com For instance, the Skraup reaction, a classic method for quinoline synthesis, has been adapted to microwave conditions, using sulfuric acid with aniline and glycerol to produce various quinoline analogs in fair to good yields without an exogenous oxidant. researchgate.net Nickel-catalyzed reactions under microwave irradiation have also been developed for the sustainable synthesis of polysubstituted quinolines. acs.org These reactions can be performed efficiently with low catalyst loading (0.5 mol%) and achieve high yields in as little as 30 minutes. acs.org

Solvent-free, or solid-phase, synthesis offers another environmentally friendly alternative by eliminating the need for volatile and often hazardous organic solvents. nih.gov These reactions can be promoted by various catalysts under mild conditions. One-pot solvent-free methods for synthesizing polysubstituted quinolines have been developed using catalysts such as indium chloride (InCl₃) or calcium triflate [Ca(OTf)₂], proceeding efficiently at temperatures ranging from 80°C to 110°C. nih.gov Another approach involves the use of reusable solid catalysts like silica-propylsulfonic acid in Friedländer cyclizations, which simplifies product purification and catalyst recovery. nih.gov The combination of microwave irradiation with solvent-free conditions, for example, using anilines and alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride, further enhances the efficiency and green credentials of quinoline synthesis. nih.gov

Table 1: Examples of Sustainable Synthetic Protocols for Quinoline Derivatives

| Catalyst/Promoter | Reaction Type | Conditions | Key Advantages | Yield Range |

|---|---|---|---|---|

| Nickel-PNN Complex / KOH | Cyclization | Microwave (110°C), 30 min | Low catalyst loading, short reaction time | High |

| Propylsulfonic Acid [SiO₂-Pr-SO₃H] | Friedländer Synthesis | Microwave (80°C), 30-210 min, Solvent-free | Recyclable catalyst, broad substrate scope | 22-93% |

| Calcium Triflate [Ca(OTf)₂] | Friedländer Synthesis | 110°C, 5-10 h, Solvent-free | One-pot, regioselective | 45-98% |

| Indium(III) Chloride on Silica Gel | Reaction of anilines with alkyl vinyl ketones | Microwave, Solvent-free | Rapid, efficient, no bulk solvent | Not specified |

| Triflic Acid [TfOH] | Cyclization of N-alkyl anilines with alkynes | 120°C, 24 h, Solvent-free, O₂ oxidant | Metal-free | High (83%) |

| [bmim]HSO₄ (Ionic Liquid) | Friedländer Synthesis | Substoichiometric, Solvent-free | Green alternative, short reaction time | High |

**2.4. Regioselective and Stereoselective Synthesis of Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on the specific arrangement of functional groups on the heterocyclic core and their three-dimensional orientation. Therefore, developing synthetic methods that offer precise control over regioselectivity and stereoselectivity is of paramount importance.

Regioselective synthesis enables the targeted functionalization of a specific position on the quinoline ring. Traditional methods often yield mixtures of isomers, necessitating difficult purification steps. Modern organic synthesis has addressed this challenge through various strategies, including transition-metal-catalyzed C-H activation and metal-free cycloaddition reactions.

Transition metal catalysis, in particular, has provided powerful tools for the direct and regioselective functionalization of quinoline's C-H bonds. Depending on the catalyst and directing group employed, functional groups can be selectively introduced at nearly any position on the quinoline core. For example, palladium-catalyzed reactions can achieve arylation at the C2 position of quinoline N-oxides. Similarly, rhodium catalysts have been used for C-H activation to synthesize C-3 functionalized quinolines.

Metal-free approaches also offer excellent regioselectivity. A base-promoted hetero-Diels-Alder reaction between in situ-generated azadienes and terminal alkynes has been developed for the exclusive synthesis of C-3 functionalized quinolines. acs.org This method avoids the use of expensive and potentially toxic heavy metals while providing excellent control over the placement of the substituent. acs.org The Friedländer synthesis, a classic route to quinolines, can also be rendered highly regioselective under solvent-free conditions using a calcium triflate catalyst, yielding 2-methyl-3-acyl quinolines. nih.gov

Table 2: Methods for Regioselective Synthesis of Quinoline Derivatives

| Target Position | Method | Catalyst/Reagent | Substrates | Notes |

|---|---|---|---|---|

| C-2 | C-H Arylation | Pd(OAc)₂ | Quinoline N-oxide, Benzene (B151609) | Good regioselectivity |

| C-2 | C-H Alkenylation | Pd(OAc)₂ | Quinoline N-oxides, Acrylates | Yields 27-97% |

| C-3 | Hetero-Diels-Alder | KOH-DMSO | 2-aminobenzyl alcohol, Terminal alkynes | Metal-free, excellent chemo- and regioselectivity |

| C-3 | Electrophilic Cyclization | KOtBu | 1-(2-aminophenyl) ketones, Substituted alkynes | Produces 3-iodoquinolines regioselectively |

| 2,4-Disubstituted | Povarov-type Annulation | FeCl₃ | α-aminonitriles, Terminal alkynes | Provides 2,4-diaryl quinolines |

The synthesis of enantiomerically pure quinolines is a significant challenge and a critical goal, as the stereochemistry of a molecule often dictates its pharmacological efficacy and safety. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the asymmetric synthesis of quinoline derivatives. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a cationic BINAP-palladium(II) complex has been successfully used to catalyze the highly enantioselective ene-type cyclization of 1,7-enynes, producing chiral quinoline derivatives with a quaternary carbon center in excellent yields and enantiomeric excess. acs.org Chiral Lewis acid catalysts, such as a titanium(IV) complex, have been employed to promote asymmetric inverse-electron-demand Diels-Alder reactions, yielding asymmetric tetrahydroquinoline derivatives. nih.govacs.org

Another powerful strategy is central-to-axial chirality conversion. This method has been used to synthesize quinoline-naphthalene atropisomers (molecules with axial chirality) with excellent enantioselectivities (≤99% ee). acs.orgacs.org The process involves a chiral phosphoric acid-catalyzed Povarov reaction to set a central chirality, followed by an oxidation step to convert it into stable axial chirality. acs.orgacs.org Furthermore, the development of chiral ligands containing quinoline motifs is an active area of research, as these ligands can be used in a wide range of metal-catalyzed asymmetric transformations. researchgate.net The enantioselective synthesis of quinolines with both C–N axial chirality and carbon central chirality has been achieved via a photoredox Minisci-type reaction, demonstrating the potential for creating molecules with multiple chiral elements. rsc.org

Chemical Reactivity and Transformation Pathways of Methyl 4 Formylquinoline 8 Carboxylate

Reactivity of the Quinoline (B57606) Core

The quinoline ring system is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative, which leads to a degree of electron deficiency in the heterocyclic part of the molecule. This inherent electronic nature, further modulated by the substituents, governs the reactivity of the quinoline core in electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the entire ring system. In unsubstituted quinoline, electrophilic attack preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring) at positions 5 and 8. slideshare.net This preference is because the intermediate carbocations formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures.

In the case of Methyl 4-formylquinoline-8-carboxylate, the presence of two strong electron-withdrawing groups—the formyl (-CHO) and the methyl carboxylate (-COOCH₃)—further deactivates the quinoline ring towards electrophilic attack. Both substituents significantly reduce the electron density of the aromatic system, making electrophilic substitution reactions challenging to achieve. Should a reaction occur, it would likely require harsh conditions, and the substitution would still be expected to favor the remaining open positions on the benzene ring, primarily position 5. However, there are no generally applicable methods for the introduction of carbon substituents through electrophilic substitution on quinolines unless a strong electron-releasing group is present. iust.ac.ir

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine part of the quinoline ring makes it susceptible to nucleophilic attack. In general, nucleophilic substitution on the quinoline ring occurs preferentially at the α- (position 2) and γ- (position 4) positions relative to the nitrogen atom. quora.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex).

For this compound, the 4-position is already substituted with a formyl group. Nucleophilic attack would be more likely to occur at the 2-position. However, a direct nucleophilic substitution of a hydride ion is not a facile process and typically requires the presence of a good leaving group at the target position. For instance, if a halogen were present at the 2- or 4-position, it could be readily displaced by nucleophiles. Reactions involving nucleophilic attack on the quinoline ring often proceed via an addition-elimination mechanism.

Heteroatom Reactivity (Nitrogen Atom)

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile and a base. This reactivity can be exploited in various transformations.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has a significant impact on the reactivity of the quinoline ring. It activates the C2 and C8 positions for functionalization. researchgate.net The N-oxide group can act as an internal directing group, facilitating reactions at these positions. researchgate.net

Quaternization: The nitrogen atom can also react with alkylating agents, such as alkyl halides, to form quaternary quinolinium salts. google.com This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. The resulting quinolinium salt has a positively charged nitrogen atom, which further enhances the electron deficiency of the pyridine ring, making it even more susceptible to nucleophilic attack. The quaternization can sometimes be influenced by steric effects from substituents on the quinoline ring. google.com

Transformations Involving the Formyl Group

The formyl group at the 4-position of this compound is a versatile functional group that can undergo a variety of chemical transformations, including condensation reactions, oxidation, and reduction.

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group of the formyl moiety is electrophilic and can react with nucleophiles, particularly primary amines, to form imines, commonly known as Schiff bases. researchgate.net This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by the elimination of water. mdpi.com A variety of aniline (B41778) derivatives can be condensed with 2-chloroquinoline-3-carbaldehyde (B1585622) to synthesize quinoline Schiff bases. researchgate.net

The formation of Schiff bases is a widely used reaction for the derivatization of aldehydes and has been reported for various formyl-substituted quinolines. ekb.egresearchgate.net

Table 1: Examples of Schiff Base Formation from Formylquinolines

| Formylquinoline Derivative | Amine | Product (Schiff Base) | Reference |

|---|---|---|---|

| 3-formyl-2-(1H)quinolone | 2-aminobenzenethiol | 3-(((2-mercaptophenyl)imino)methyl)quinolin-2(1H)-one | ekb.eg |

| 3-formyl-2-(1H)quinolone | thiazol-2-amine | 3-((thiazol-2-ylimino)methyl)quinolin-2(1H)-one | ekb.eg |

| 3-formyl-2-(1H)quinolone | 4-aminophenol | 3-(((4-hydroxyphenyl)imino)methyl)quinolin-2(1H)-one | ekb.eg |

| 2-chloroquinoline-3-carbaldehyde | Aniline | N-((2-chloroquinolin-3-yl)methylene)aniline | researchgate.net |

| 2-chloroquinoline-3-carbaldehyde | 4-chloroaniline | 4-chloro-N-((2-chloroquinolin-3-yl)methylene)aniline | researchgate.net |

Oxidation and Reduction Chemistry

The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to other important functionalized quinoline derivatives.

Oxidation: The aldehyde functionality can be oxidized to a carboxylic acid group. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting product from the oxidation of this compound would be quinoline-4,8-dicarboxylic acid monomethyl ester. The synthesis of quinoline-4-carboxylic acids is a significant area of research due to the biological activities of these compounds. researchgate.netnih.gov

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This reduction can be achieved using various reducing agents. Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The product of the reduction of this compound would be Methyl 4-(hydroxymethyl)quinoline-8-carboxylate. The resulting 4-(hydroxymethyl)quinoline moiety is a known chemical entity. nih.gov The reduction of the quinoline ring itself to a 1,2,3,4-tetrahydroquinoline (B108954) can also occur under certain reduction conditions, such as with PhMe₂SiH/EtOH catalyzed by Au/TiO₂. researchgate.net

Table 2: Common Reagents for Oxidation and Reduction of Formylquinolines

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |

| Oxidation | Chromic acid (H₂CrO₄) | Carboxylic acid (-COOH) |

| Oxidation | Silver oxide (Ag₂O) | Carboxylic acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydroxymethyl (-CH₂OH) |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The formyl group at the C-4 position of this compound serves as a key electrophilic site for various carbon-carbon bond-forming reactions. Among the most significant of these are olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which transform the aldehyde into an alkene. wikipedia.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for creating a carbon-carbon double bond with a high degree of control over its location. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides (e.g., where the R group is an alkyl) typically lead to (Z)-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group like an ester) predominantly yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than their corresponding Wittig reagents and can react even with sterically hindered aldehydes. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

The application of these reactions to this compound provides a direct pathway to a diverse range of 4-alkenylquinoline derivatives, which can serve as valuable intermediates in organic synthesis.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination of the Formyl Group

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |

| Typical Product | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides | (E)-alkene (predominantly) |

| Reagent Reactivity | Less reactive than HWE reagents | More nucleophilic; reacts with a wider range of aldehydes/ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Application | General alkene synthesis | Stereoselective synthesis of (E)-alkenes |

Reactions of the Ester Moiety

The methyl carboxylate group at the C-8 position is another key functional handle, susceptible to various nucleophilic acyl substitution reactions. libretexts.org This allows for the modification of this part of the molecule, complementing the transformations possible at the C-4 aldehyde group.

The methyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This transformation can be catalyzed by either acid or, more commonly, a base (saponification).

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion to form the carboxylic acid. youtube.com In the basic medium, the acidic proton of the newly formed carboxylic acid is removed to yield a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-formylquinoline-8-carboxylic acid.

Studies on analogous compounds, such as methyl 8-formyl-1-naphthoates, have shown that the alkaline hydrolysis can be influenced by the neighboring formyl group. rsc.org The proximity of the C-4 formyl group to the C-8 ester could potentially lead to neighboring group participation, affecting the reaction rate compared to simpler quinoline esters. rsc.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this reaction can be performed under either acidic or basic conditions to replace the methyl group with a different alkyl or aryl group.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process involves a nucleophilic alkoxide (e.g., sodium ethoxide for conversion to an ethyl ester) attacking the ester carbonyl. This forms a tetrahedral intermediate, which then eliminates a methoxide ion to yield the new ester. masterorganicchemistry.com

These processes are valuable for fine-tuning the steric and electronic properties of the ester group, which can be crucial for applications in medicinal chemistry or materials science.

The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This nucleophilic acyl substitution reaction typically requires more forcing conditions (e.g., heating) than hydrolysis, as amines are generally less nucleophilic than the hydroxide ion. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. masterorganicchemistry.com

The direct amidation of esters can be slow. However, the reaction can be facilitated by converting the ester first to the more reactive carboxylic acid (via hydrolysis), which can then be coupled with an amine using standard coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide). organic-chemistry.orglibretexts.org This two-step sequence is often more efficient for synthesizing a wide range of amides.

Other nucleophiles can also displace the methoxy (B1213986) group, further expanding the range of possible derivatives.

Table 2: Summary of Reactions at the C-8 Ester Moiety

| Reaction Type | Reagents | Product Functional Group | Key Conditions |

| Saponification | NaOH or KOH, H₂O; then H₃O⁺ | Carboxylic Acid | Basic conditions followed by acidic workup |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (-COOR') | Acid or base catalysis; excess R'OH |

| Amidation | R'₂NH | Amide (-CONR'₂) | Often requires heating or conversion to carboxylic acid first |

Strategic Derivatization for Chemical Library Synthesis and Functionalization

This compound is a bifunctional scaffold, meaning it possesses two distinct and reactive functional groups that can be manipulated independently or sequentially. This property makes it an excellent starting material for the synthesis of chemical libraries—large collections of structurally related compounds. Such libraries are invaluable tools in drug discovery and materials science for screening and identifying molecules with desired biological activities or physical properties.

The strategic derivatization of this molecule can be approached as follows:

Derivatization at C-4 : The formyl group can be converted into a wide array of functionalities. As discussed, Wittig and HWE reactions can install various substituted alkene chains. wikipedia.orgwikipedia.org Reductive amination can introduce diverse amine substituents. Aldol (B89426) reactions can create β-hydroxy ketone structures, and oxidation can yield the corresponding carboxylic acid.

Derivatization at C-8 : The ester moiety can be transformed into a library of amides by reacting it (or the corresponding carboxylic acid) with a panel of different amines. organic-chemistry.org Alternatively, transesterification can introduce various ester groups, and reduction can yield the primary alcohol.

By combining these transformations, a matrix of compounds can be generated. For example, a set of ten different phosphorus ylides could be reacted with the starting material to produce ten C-4 modified intermediates. Each of these intermediates could then be reacted with a panel of ten different amines to modify the C-8 position, resulting in a 10x10 library of 100 unique final compounds. This combinatorial approach allows for the systematic exploration of the chemical space around the quinoline core, enabling the study of structure-activity relationships (SAR).

Spectroscopic and Advanced Analytical Characterization in Quinoline Research

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of Methyl 4-formylquinoline-8-carboxylate.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₉NO₃). The monoisotopic mass of the compound is calculated to be 215.05824 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. uni.lu

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the compound if it is sufficiently volatile and thermally stable, providing both separation from any impurities and mass spectrometric identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M+K]⁺ | 254.02140 |

| [M-H]⁻ | 214.05096 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by strong absorption bands from its carbonyl groups.

Carbonyl Stretches: Two distinct carbonyl stretching bands are expected. The aldehyde C=O stretch typically appears at a higher frequency (around 1700-1720 cm⁻¹) than the ester C=O stretch (around 1720-1740 cm⁻¹), although conjugation with the aromatic ring can shift these values.

Aromatic Stretches: C=C stretching vibrations within the quinoline (B57606) ring would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester group would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Stretches: The aldehyde C-H stretch would show characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Ester | C=O Stretch | 1720 - 1740 |

| Carboxylate | Asymmetric -CO₂⁻ Stretch | 1650 - 1540 spectroscopyonline.com |

| Carboxylate | Symmetric -CO₂⁻ Stretch | 1450 - 1360 spectroscopyonline.com |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1000 - 1300 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring in this compound makes it a strong chromophore, meaning it absorbs light in the ultraviolet or visible range. The spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions, typical for aromatic and carbonyl-containing compounds. While specific absorption maxima (λmax) require experimental measurement, related quinoline derivatives often exhibit strong absorptions in the 270-350 nm range. vulcanchem.com

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This powerful technique would elucidate the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions (such as π-stacking or hydrogen bonding) in the solid state. This data is the gold standard for confirming molecular structure and understanding packing arrangements in the crystal lattice.

Advanced Vibrational Spectroscopy

Techniques such as Raman spectroscopy serve as an important complement to IR spectroscopy. Raman scattering is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional details on the vibrations of the quinoline carbon skeleton and other symmetric functional groups that may be weak or inactive in the IR spectrum.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a compound. mdpi.comnih.gov The analysis of this compound by CV would reveal its oxidation and reduction potentials. mdpi.comnih.gov The quinoline ring system, being an electron-deficient aromatic system, can typically be reduced. mdpi.comnih.gov The formyl group is also electrochemically active and can undergo reduction. The resulting voltammogram would provide valuable data on the electron-accepting or -donating capabilities of the molecule and the stability of its redox species. electrochemsci.orgresearchgate.net

Role of Methyl 4 Formylquinoline 8 Carboxylate As a Key Intermediate in Chemical Synthesis

Precursor for the Synthesis of Advanced Heterocyclic Scaffolds

The inherent reactivity of the aldehyde and ester moieties in Methyl 4-formylquinoline-8-carboxylate makes it an exceptional starting material for the synthesis of a variety of advanced heterocyclic scaffolds. The formyl group at the 4-position can readily participate in condensation reactions with a wide array of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. These reactions serve as a gateway to a multitude of fused and substituted heterocyclic systems.

For instance, reaction with hydrazines can lead to the formation of pyrazolo[4,3-c]quinolines, a class of compounds with significant interest in medicinal chemistry. Similarly, condensation with β-ketoesters or malononitrile (B47326) can pave the way for the synthesis of novel pyridone and pyran-fused quinolines. The ester group at the 8-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations, further expanding the diversity of accessible heterocyclic structures.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and the exploration of chemical space. rsc.org this compound is an ideal scaffold for DOS due to its bifunctional nature. The two distinct reactive sites, the aldehyde and the ester, allow for the stepwise and orthogonal introduction of various building blocks.

This approach enables the creation of large libraries of compounds with a common quinoline (B57606) core but with diverse appendages at the 4- and 8-positions. For example, the aldehyde can be converted into a variety of functional groups through reactions such as Wittig olefination, Grignard additions, or reductive amination. Subsequently, the ester can be modified through amidation with a diverse set of amines. This sequential and modular approach allows for the rapid generation of a vast number of unique molecules from a single, readily accessible intermediate.

Applications in the Development of Chemical Probes

Chemical probes are essential tools for studying biological systems. The quinoline scaffold itself is a well-known privileged structure in medicinal chemistry, and derivatives of this compound can be tailored for use as chemical probes. The aldehyde functionality can be utilized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, through chemical ligation strategies.

Furthermore, the diverse heterocyclic scaffolds that can be synthesized from this intermediate can serve as the core of new chemical probes. By systematically varying the substituents on the quinoline ring, it is possible to fine-tune the photophysical properties, binding affinity, and selectivity of these probes for specific biological targets. The ability to generate a library of related compounds through DOS is particularly advantageous in the optimization of chemical probes for specific applications.

Design and Synthesis of Functional Molecular Architectures

Beyond its applications in medicinal and biological chemistry, this compound serves as a valuable building block for the design and synthesis of functional molecular architectures. The rigid quinoline core provides a well-defined and predictable framework for the construction of larger, more complex structures.

The aldehyde and ester groups can be used as anchor points for the attachment of other molecular components, leading to the formation of supramolecular assemblies, coordination polymers, and functional materials. For example, the carboxylic acid derived from the ester can be used to coordinate with metal ions to form metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. The aldehyde can be used to form imine-based macrocycles or to functionalize surfaces and polymers. The versatility of this intermediate opens up possibilities for the creation of novel materials with tailored electronic, optical, and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-formylquinoline-8-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves condensation of quinoline precursors with formyl and carboxylate groups. For example, imine reduction using NaBH3CN (pH ≈ 6) can stabilize reactive intermediates, as demonstrated in analogous aminoquinoline syntheses . Reaction temperature (ambient vs. reflux) and solvent polarity (methanol vs. DMF) significantly impact yield. Evidence from similar compounds suggests that protecting groups (e.g., phthalimido) may prevent undesired side reactions during alkylation steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR resolve formyl (δ ~10 ppm) and carboxylate (δ ~165-170 ppm) signals. Coupling patterns distinguish substituent positions on the quinoline ring .

- IR : Stretching frequencies for C=O (carboxylate: ~1700 cm, formyl: ~1680 cm) confirm functional group integrity.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between computational models and experimental reactivity data be resolved for this compound?

- Methodology :

- DFT Calculations : Compare optimized geometries (e.g., dihedral angles of substituents) with X-ray crystallography data. For example, planarity deviations in quinoline rings (<0.04 Å) observed in crystallography may explain steric effects in reactivity.

- Controlled Experiments : Vary reaction conditions (e.g., solvent, catalysts) to test computational predictions. Use kinetic studies to identify rate-limiting steps conflicting with theoretical models .

Q. What strategies mitigate interference between the formyl and carboxylate groups during functionalization?

- Methodology :

- Selective Protection : Temporarily block the formyl group via acetal formation or the carboxylate via esterification before introducing new substituents .

- Metal Coordination : Utilize transition metals (e.g., Pd or Cu) to direct functionalization to specific positions, avoiding steric clashes with existing groups .

Q. How can X-ray crystallography and spectroscopy resolve structural ambiguities in derivatives of this compound?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data to model hydrogen bonding (e.g., N–H⋯N interactions) and twinning effects .

- ORTEP Visualization : Generate molecular graphics to analyze dihedral angles (e.g., 70.22° between quinoline and benzene rings in analogs) and validate spectroscopic assignments .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting purity assessments (HPLC vs. NMR) for this compound?

- Methodology :

- Cross-Validation : Combine HPLC (detects non-volatile impurities) with H NMR integration (quantifies proton environments). Adjust chromatographic conditions (e.g., gradient elution) to separate co-eluting impurities .

- Standard Reference : Compare retention times and spectral data with certified standards (e.g., PubChem references) .

Q. What analytical approaches ensure stability of this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose samples to heat, light, and humidity. Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., free carboxylic acid) .

- Solid-State Analysis : Use powder XRD to detect polymorphic changes affecting stability .

Experimental Design Considerations

Q. What criteria define robust experimental designs for studying this compound’s biological activity?

- Methodology :

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to identify IC values. Include controls for autofluorescence interference common in quinoline derivatives .

- Crystallographic Validation : Confirm ligand binding modes via co-crystallization with target proteins, leveraging SHELX pipelines for high-throughput phasing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.